molecular formula C15H20O B1667624 ar-Turmerone CAS No. 532-65-0

ar-Turmerone

Cat. No.: B1667624
CAS No.: 532-65-0
M. Wt: 216.32 g/mol
InChI Key: NAAJVHHFAXWBOK-UHFFFAOYSA-N
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Description

ar-Turmerone is a bioactive compound found in turmeric oil, which is extracted from the rhizomes of the Curcuma longa plant. This compound is known for its aromatic properties and has been extensively studied for its potential therapeutic benefits. This compound is one of the major constituents of turmeric oil, alongside other turmerones such as alpha-turmerone and beta-turmerone .

Mechanism of Action

Target of Action

Ar-Turmerone, a major bioactive component found in the essential oil derived from Curcuma longa, has been shown to interact with several targets. It has been found to reduce the expression of α-glucosidase and α-amylase , supporting its hypoglycemic effect . It also acts directly on dopaminergic neurons and has been identified to target Odorant Binding Protein 1 (OBP1) in mosquitoes . Furthermore, it has been found to interact with Cathepsin B in glioma cells .

Mode of Action

This compound exerts its action through various mechanisms. It has been suggested that this compound exerts its hypoglycemic effect through PPAR-δ activation . In dopaminergic neurons, it exerts a neuroprotective effect, likely due to the enhancement of cellular antioxidant potency through Nrf2 activation . In the context of mosquito repellency, this compound is believed to inhibit OBP1, impairing the mosquito’s ability to recognize the host body odor . In glioma cells, this compound treatment reduces Cathepsin B expression and inhibits the cleavage of its target protein P27 .

Biochemical Pathways

This compound has been found to affect several biochemical pathways. It has been shown to block the Hedgehog pathway in HaCaT cells, as evidenced by the reduced expression of Shh, Gli1, and SMO . This leads to suppressed cell proliferative ability and attenuated inflammatory cytokine expression . Additionally, this compound has been found to enhance cellular antioxidant potency through Nrf2 activation .

Pharmacokinetics

The pharmacokinetics of this compound reveal its capability to be absorbed after oral administration, demonstrating high bioavailability and extended residence time for this compound . The oil displays a peak plasma level 2 hours after administration .

Result of Action

This compound has been found to have several molecular and cellular effects. It dose-dependently suppresses proliferation, facilitates apoptosis, and reduces TNF-α-mediated production of interleukin (IL)–1β, IL-6, and IL-8 in HaCaT cells . It also has been found to stimulate the production of neural stem cells and exert a neuroprotective effect on tissue cultures of a Parkinson’s disease model .

Action Environment

Environmental factors can influence the action of this compound. For instance, temperature, humidity, and altitude have been found to be important factors for enhancing the quality and yield of leaf and rhizome essential oil . Furthermore, inhaled turmerones can be incorporated into the organs of mice via different pathways from those of oral administration and can affect the biological function of the organs under certain conditions .

Biochemical Analysis

Biochemical Properties

ar-Turmerone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with nuclear factor-kappa B (NF-κB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival . These interactions highlight the compound’s potential in modulating inflammatory pathways and its therapeutic relevance.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells by activating caspase-3 and caspase-9, which are crucial enzymes in the apoptotic pathway . Furthermore, this compound affects the expression of genes involved in cell proliferation and differentiation, thereby impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One notable mechanism is the inhibition of COX-2, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing the expression of antioxidant enzymes and protecting cells from oxidative stress . These molecular interactions underscore the compound’s potential in mitigating inflammation and oxidative damage.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under various conditions, retaining its bioactivity over extended periods . Prolonged exposure to this compound can lead to cellular adaptation, where cells develop resistance to its effects. This phenomenon highlights the importance of optimizing dosage and exposure duration in therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits anti-inflammatory and antioxidant properties without significant adverse effects . At higher doses, this compound can induce toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings emphasize the need for careful dosage optimization to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to modulate the activity of phase I and phase II detoxification enzymes, enhancing the metabolism and excretion of toxic substances . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in energy production and cellular respiration. These interactions highlight the compound’s role in maintaining cellular homeostasis and protecting against metabolic stress.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in lipid-rich regions, such as cell membranes and adipose tissue . This localization is facilitated by its lipophilic nature, allowing this compound to interact with membrane-bound proteins and exert its bioactive effects. Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic delivery and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize in the endoplasmic reticulum, mitochondria, and nucleus . These organelles are critical sites for various cellular processes, including protein synthesis, energy production, and gene expression. The targeting of this compound to these specific compartments enhances its ability to modulate cellular function and exert its therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ar-Turmerone can be achieved through various chemical reactions. One common method involves the aldol condensation of mesityl oxide with acetone in the presence of a base, followed by cyclization and dehydration to form the turmerone structure .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of turmeric oil from the dried rhizomes of Curcuma longa. The oil is extracted using steam distillation or supercritical carbon dioxide extraction methods. The extracted oil contains a mixture of turmerones, which can be further purified to isolate this compound .

Chemical Reactions Analysis

Types of Reactions: ar-Turmerone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its bioactivity or to create derivatives with improved properties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities and applications .

Comparison with Similar Compounds

ar-Turmerone is structurally similar to other turmerones found in turmeric oil, such as alpha-turmerone and beta-turmerone. it has unique properties that distinguish it from these compounds:

Properties

IUPAC Name

2-methyl-6-(4-methylphenyl)hept-2-en-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11(2)9-15(16)10-13(4)14-7-5-12(3)6-8-14/h5-9,13H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAAJVHHFAXWBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)CC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

325.00 to 326.00 °C. @ 760.00 mm Hg
Details The Good Scents Company Information System
Record name (R)-ar-Turmerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

38142-58-4, 56485-42-8, 532-65-0
Record name Turmerone, ar-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038142584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Turmerone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056485428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-ar-Turmerone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TURMERONE, AR-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/629S5II29P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (R)-ar-Turmerone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035612
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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